2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13288479
InChI: InChI=1S/C17H17NO4/c1-11-4-3-5-15(12(11)2)18-17(21)13-6-8-14(9-7-13)22-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
SMILES: CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid

CAS No.:

Cat. No.: VC13288479

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid -

Specification

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid
Standard InChI InChI=1S/C17H17NO4/c1-11-4-3-5-15(12(11)2)18-17(21)13-6-8-14(9-7-13)22-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Standard InChI Key YQGJRAVUEPXNPP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C

Introduction

2-[4-[(2,3-Dimethylphenyl)carbamoyl]phenoxy]acetic acid is an organic compound with potential applications in pharmaceuticals and chemical research. Its structure consists of a phenoxyacetic acid backbone substituted with a carbamoyl group attached to a dimethylphenyl moiety. This compound belongs to the class of phenoxyacetic acids, which are known for their diverse roles in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid typically involves the following steps:

  • Preparation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl group by reacting 2,3-dimethylaniline with a suitable isocyanate or carbonyl derivative.

  • Phenoxyacetic Acid Coupling: The intermediate is then coupled with phenoxyacetic acid under controlled conditions using coupling agents such as DCC (dicyclohexylcarbodiimide).

  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity.

Applications

The compound has potential applications in:

  • Pharmaceutical Research: Phenoxyacetic derivatives are studied for their anti-inflammatory and anticancer properties.

  • Agrochemicals: Similar compounds are used as herbicides or plant growth regulators.

  • Material Science: Functionalized phenoxy compounds serve as precursors for advanced materials.

Biological Activity

While specific biological data for this compound is limited, related phenoxyacetic acids have demonstrated:

  • Anti-inflammatory activity through inhibition of cyclooxygenase enzymes.

  • Antimicrobial properties against bacterial and fungal strains.

  • Potential as intermediates in drug development targeting metabolic disorders.

Analytical Characterization

The characterization of this compound can be performed using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as carbamoyl and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

Safety and Handling

As with most organic compounds, proper safety precautions should be taken:

  • Use appropriate personal protective equipment (PPE).

  • Store in a cool, dry place away from oxidizing agents.

  • Handle in a well-ventilated area to avoid inhalation of vapors.

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